molecular formula C10H14N2O B2914334 2-Amino-4-phenylbutanamide CAS No. 85808-34-0

2-Amino-4-phenylbutanamide

Cat. No.: B2914334
CAS No.: 85808-34-0
M. Wt: 178.235
InChI Key: XSJXYGRSPMLWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-phenylbutanamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. Its molecular formula is C10H14N2O, and it has a molecular weight of 178.24 g/mol . This compound is known for its structural similarity to certain amino acids and its potential use in drug synthesis and other scientific applications.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within microbial cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-Amino-4-phenylbutanamide are currently unknown. Given the potential antimicrobial activity of similar compounds , it’s possible that it interferes with essential microbial metabolic pathways

Result of Action

Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell function and ultimately cell death.

Action Environment

Factors such as pH, temperature, and presence of other substances could potentially affect its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ammonia to yield the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-phenylbutanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylbutane: Similar in structure but lacks the amide group.

    4-Phenylbutanoic acid: The carboxylic acid analog of 2-Amino-4-phenylbutanamide.

    2-Amino-4-phenylbutanol: The alcohol analog of the compound.

Uniqueness

This compound is unique due to its amide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and contributes to its potential therapeutic applications .

Properties

IUPAC Name

2-amino-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXYGRSPMLWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.